molecular formula C7H2BrF2N B1446713 2-Bromo-3,6-difluorobenzonitrile CAS No. 1502090-29-0

2-Bromo-3,6-difluorobenzonitrile

Cat. No. B1446713
M. Wt: 218 g/mol
InChI Key: CSCGWWARITYLKM-UHFFFAOYSA-N
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Description

2-Bromo-3,6-difluorobenzonitrile is a chemical compound with the molecular formula C7H2BrF2N . It is a white to yellow solid at room temperature . The compound has a molecular weight of 218 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 2-Bromo-3,6-difluorobenzonitrile is utilized in various chemical synthesis processes. For instance, its derivatives, such as 3,4-Difluorobenzonitrile, are prepared through halogen-exchange reactions, demonstrating its role in the synthesis of fluorinated aromatic compounds (Suzuki & Kimura, 1992).
  • The compound is used in the facile synthesis of related compounds like 2-bromo-3-fluorobenzonitrile, highlighting its versatility in halodeboronation reactions of aryl boronic acids (Szumigala, Devine, Gauthier & Volante, 2004).

Herbicide Development and Plant Science

  • 2-Bromo-3,6-difluorobenzonitrile-related compounds, such as bromoxynil, are significant in the field of agriculture, particularly in herbicide development. For example, research shows that plants expressing a bacterial detoxification gene for bromoxynil (a related compound) confer resistance to this herbicide, which is crucial for developing herbicide-resistant crops (Stalker, McBride & Malyj, 1988).

Photodegradation and Environmental Studies

  • The study of photodegradation of bromoxynil, a derivative of 2-Bromo-3,6-difluorobenzonitrile, in the presence of carbonates, provides insights into the environmental fate of such compounds. This research is essential for understanding how these chemicals break down in natural environments (Kochany, 1992).

Molecular Structure and Spectroscopy

  • Studies on molecules like 2,6-Difluorobenzonitrile, which share structural similarities with 2-Bromo-3,6-difluorobenzonitrile, are conducted to understand their spectroscopic properties and molecular structure, contributing to the field of molecular spectroscopy (Sharma & Doraiswamy, 1996).

Safety And Hazards

2-Bromo-3,6-difluorobenzonitrile is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed or comes into contact with skin . Precautionary measures include avoiding breathing its dust, vapor, mist, or gas, and using personal protective equipment .

properties

IUPAC Name

2-bromo-3,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2N/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCGWWARITYLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,6-difluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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